



HT-2157: Application Notes and Protocols for Neuroscience Research

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Compound of Interest		
Compound Name:	HT-2157	
Cat. No.:	B10801091	Get Quote

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Introduction

HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide antagonist of the galanin-3 receptor (Gal3).[1][2] Galanin is a neuropeptide implicated in a wide range of physiological and pathophysiological processes in the central nervous system, including mood, anxiety, cognition, and addiction.[3] By selectively blocking the Gal3 receptor, HT-2157 offers a valuable tool for investigating the role of this specific receptor subtype in various neurological and psychiatric conditions. Preclinical studies have demonstrated the anxiolytic, antidepressant, and anti-addictive potential of HT-2157, making it a compound of significant interest in neuroscience research.[2][3] However, it is important to note that human clinical trials for HT-2157 were terminated due to safety concerns.[2]

Mechanism of Action

HT-2157 acts as a competitive antagonist at the Gal3 receptor.[1][3] The Gal3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, inhibits adenylyl cyclase activity.[1][4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of galanin to the Gal3 receptor, HT-2157 prevents this downstream signaling cascade. The antagonism of Gal3 receptors by HT-2157 has been shown to modulate serotonergic neurotransmission, potentially by attenuating the inhibitory influence of galanin on serotonin (5-HT) release in brain regions like the dorsal raphe nucleus.



Quantitative Data Summary

The following tables summarize the key quantitative data for **HT-2157** based on preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

Parameter	Receptor	Species	Value	Reference
Binding Affinity (Ki)	Human Gal3	-	17.44 ± 0.01 nM	[1][3]
Human Gal1	-	> 10,000 nM	[1][3]	
Human Gal2	-	> 10,000 nM	[1][3]	_
Functional Antagonism (Kb)	Human Gal3	-	29 nM	[3]

Table 2: In Vivo Efficacy in Behavioral Models



Behavioral Model	Species	Dose Range (mg/kg)	Route of Administrat ion	Observed Effect	Reference
Vogel Punished Drinking Test	Rat	3, 10	Oral (p.o.)	Increased punished drinking (anxiolytic-like)	[3][4]
Forced Swim Test	Rat	3, 10	Oral (p.o.)	Reduced immobility time (antidepressa nt-like)	[4]
Social Interaction Test	Rat	3, 10, 30	Oral (p.o.)	Increased social interaction time (anxiolytic-like)	[3]
Operant Responding for Ethanol	Rat	30	Intraperitonea I (i.p.)	Reduced operant responding for ethanol	[1]
Morphine Self- Administratio n	Mouse	30	Intraperitonea I (i.p.)	Reduced morphine self- administratio n	[5]

Experimental Protocols In Vitro Assays

1. Radioligand Binding Assay for Gal3 Receptor Affinity



- Objective: To determine the binding affinity (Ki) of HT-2157 for the human Gal3 receptor.
- Materials:
 - Membranes from cells transiently expressing the human Gal3 receptor (e.g., LMTK- cells).
 [1][3]
 - Radioligand: [1251]-Galanin.
 - HT-2157.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
 - Scintillation fluid and counter.
- Protocol:
 - Prepare serial dilutions of HT-2157.
 - In a 96-well plate, add cell membranes, [125]-Galanin (at a concentration near its Kd), and varying concentrations of HT-2157 or vehicle.
 - For non-specific binding determination, add a high concentration of unlabeled galanin.
 - Incubate at room temperature for a specified time (e.g., 60-90 minutes).
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C).
 - Wash the filters with ice-cold binding buffer.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the specific binding and determine the IC₅₀ value for HT-2157.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- 2. Functional Assay: Inhibition of Adenylyl Cyclase



- Objective: To assess the functional antagonist activity of HT-2157 at the Gal3 receptor.[1][4]
- Materials:
 - Cells co-transfected with the human Gal3 receptor and a G-protein (e.g., Gαz) in a suitable cell line (e.g., modified HEK-293 cells).[1]
 - Galanin.
 - HT-2157.
 - Forskolin (to stimulate adenylyl cyclase).
 - cAMP assay kit (e.g., ELISA-based or fluorescence-based).
- · Protocol:
 - Culture the transfected cells to an appropriate density.
 - Pre-incubate the cells with varying concentrations of HT-2157 or vehicle for a specified time (e.g., 15-30 minutes).
 - Add a fixed concentration of galanin to stimulate the Gal3 receptor, in the presence of forskolin.
 - Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
 - Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
 - Generate concentration-response curves for galanin in the presence and absence of different concentrations of HT-2157.
 - Perform a Schild analysis to determine the pA₂ or Kb value, which quantifies the potency
 of the antagonist. A Schild regression slope close to 1 is indicative of competitive
 antagonism.[3]

In Vivo Protocols

1. Vogel Punished Drinking Test (Anxiolytic-like Effects)



•	Objective:	To evaluate the	anxiolytic-like	properties of H	F-2157 in rats.	3 4
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- Male rats (e.g., Sprague-Dawley).
- Vogel test apparatus (a chamber with a drinking spout connected to a shock generator).
- HT-2157.
- Vehicle control.

Protocol:

- Water-deprive the rats for 48 hours prior to the test.
- Administer HT-2157 (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
- Place the rat in the Vogel test chamber.
- For a set period (e.g., 5 minutes), every 20th lick of the drinking spout results in a mild foot shock.
- Record the total number of licks and the number of shocks received.
- An increase in the number of licks and shocks in the HT-2157 treated group compared to the vehicle group indicates an anxiolytic-like effect.
- 2. Forced Swim Test (Antidepressant-like Effects)
- Objective: To assess the antidepressant-like effects of HT-2157 in rats.[4]
- Materials:
 - Male rats (e.g., Wistar).
 - A cylindrical container filled with water (24-25°C).
 - HT-2157.



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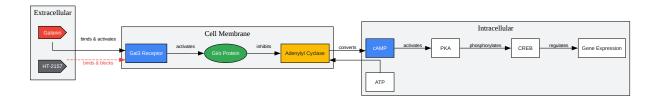
Protocol:

- o On day 1 (pre-test), place each rat in the water cylinder for 15 minutes.
- On day 2 (test day), administer HT-2157 (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
- Place the rat in the water cylinder for 5 minutes.
- Record the duration of immobility (the time the rat spends floating with minimal movements to keep its head above water).
- A significant reduction in immobility time in the HT-2157 treated group compared to the vehicle group suggests an antidepressant-like effect.
- 3. Operant Responding for Ethanol (Anti-addictive Properties)
- Objective: To investigate the effect of HT-2157 on the motivation to consume ethanol in alcohol-preferring rats.[1]
- Materials:
 - Alcohol-preferring rats (e.g., iP rats).
 - Operant conditioning chambers equipped with two levers and a liquid dispenser.
 - Ethanol solution (e.g., 10% v/v).
 - HT-2157.
 - Vehicle control.
- Protocol:
 - Train the rats to self-administer the ethanol solution by pressing the active lever. The inactive lever has no consequence.



- Once stable responding is achieved, on the test day, administer HT-2157 (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the session.
- Place the rat in the operant chamber and record the number of presses on both the active and inactive levers for the duration of the session (e.g., 30 minutes).
- A decrease in active lever pressing in the HT-2157 treated group compared to the vehicle group indicates a reduction in the motivation to consume ethanol.

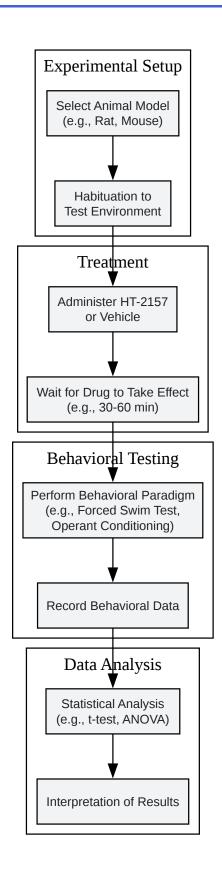
Signaling Pathways and Experimental Workflows



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Caption: **HT-2157** antagonizes the Gal3 receptor, preventing galanin-mediated inhibition of adenylyl cyclase.





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Caption: A generalized workflow for in vivo behavioral studies using HT-2157.



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